molecular formula C18H18BrN3O2S B299165 (5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No. B299165
M. Wt: 420.3 g/mol
InChI Key: ZJQZOTAENDYQHV-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs and therapies. In

Scientific Research Applications

((5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one has been studied extensively for its potential applications in medical research. One of the most promising applications of this compound is in the development of new cancer therapies. Studies have shown that ((5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound works by inducing cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new cancer drugs.

Mechanism of Action

The mechanism of action of ((5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one is not fully understood. However, studies have shown that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and survival. Specifically, ((5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one are complex and varied. Studies have shown that this compound has potent anticancer activity, as well as anti-inflammatory and antioxidant properties. Additionally, ((5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one has been shown to have a positive effect on the immune system, enhancing the body's ability to fight off infections and diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of ((5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one is its potent anticancer activity. This makes it a promising candidate for the development of new cancer therapies. Additionally, ((5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one is relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of this compound is its toxicity. Studies have shown that ((5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one can be toxic to healthy cells at high concentrations, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of ((5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one. One area of research is the development of new cancer therapies based on this compound. Researchers are exploring ways to modify the structure of ((5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one to enhance its anticancer activity and reduce its toxicity. Additionally, ((5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one is being studied for its potential applications in the treatment of other diseases, such as inflammation and infectious diseases. Finally, researchers are exploring ways to improve the synthesis method of ((5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of ((5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one is a complex process that involves multiple steps. The first step involves the reaction of 4-bromoaniline with 2-bromoacetyl bromide to produce 2-bromo-N-(4-bromoanilinyl)acetamide. This intermediate is then reacted with 2-(diethylamino)ethylamine to produce ((5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

properties

Product Name

(5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one

Molecular Formula

C18H18BrN3O2S

Molecular Weight

420.3 g/mol

IUPAC Name

(5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C18H18BrN3O2S/c1-3-22(4-2)16-10-9-14(24-16)11-15-17(23)21-18(25-15)20-13-7-5-12(19)6-8-13/h5-11H,3-4H2,1-2H3,(H,20,21,23)/b15-11-

InChI Key

ZJQZOTAENDYQHV-PTNGSMBKSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(O1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)Br

SMILES

CCN(CC)C1=CC=C(O1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Br

Canonical SMILES

CCN(CC)C1=CC=C(O1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Br

Origin of Product

United States

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